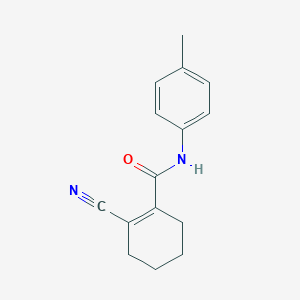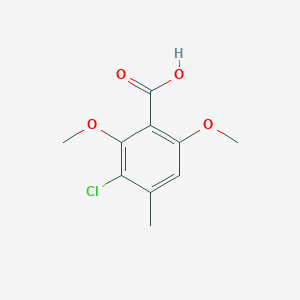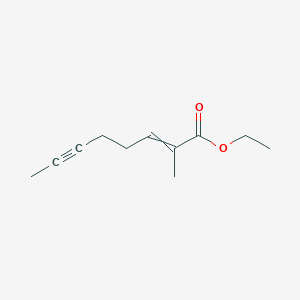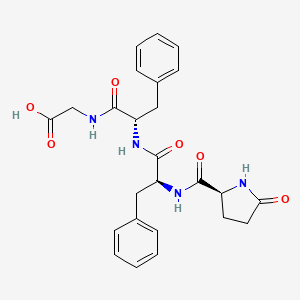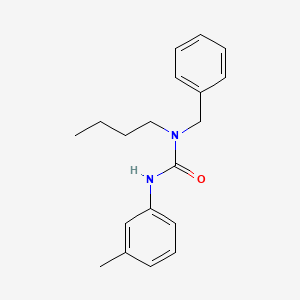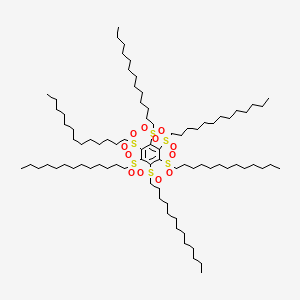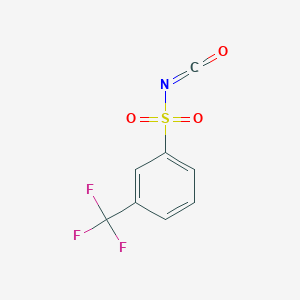diphenyl-lambda~5~-phosphane CAS No. 89807-16-9](/img/structure/B14384194.png)
[3-(Dimethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is a phosphine oxide compound with a unique structure that includes both dimethylphosphoryl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the alkylating agent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the development of phosphine oxide-based probes for imaging and sensing. Its unique structure allows for selective binding to biological targets, making it useful in diagnostic and therapeutic applications.
Medicine
In medicine, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific sites in the body.
Industry
In industry, the compound is used as a flame retardant and plasticizer. Its thermal stability and ability to interact with polymer matrices make it suitable for enhancing the properties of various materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating the formation of stable complexes. The compound can also undergo redox reactions, which can modulate its activity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the dimethylphosphoryl group.
Dimethylphenylphosphine oxide: Contains a single phenyl group and two methyl groups.
Diphenylphosphine oxide: Lacks the dimethylphosphoryl group but has two phenyl groups.
Uniqueness
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is unique due to the presence of both dimethylphosphoryl and diphenyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to form stable complexes with metal ions and undergo diverse chemical reactions sets it apart from similar compounds.
Properties
CAS No. |
89807-16-9 |
|---|---|
Molecular Formula |
C17H22O2P2 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
[3-dimethylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O2P2/c1-20(2,18)14-9-15-21(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
InChI Key |
BHTLCEZVGVJNJA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
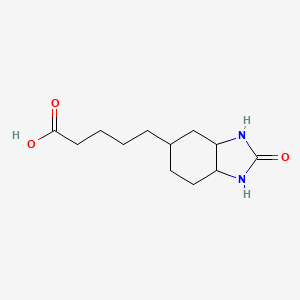
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)

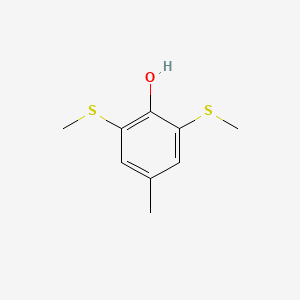
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
